molecular formula C7H8N2O2 B220192 19,20-Dehydroprostaglandin E2 CAS No. 111219-93-3

19,20-Dehydroprostaglandin E2

カタログ番号 B220192
CAS番号: 111219-93-3
分子量: 350.4 g/mol
InChIキー: DIRVEFSXGQYPLZ-ARSRFYASSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

19,20-Dehydroprostaglandin E2 (19,20-dihydro PGE2) is a derivative of prostaglandin E2 (PGE2) which is a bioactive lipid mediator. It is an important molecule in the field of scientific research due to its various biological and physiological effects.

科学的研究の応用

19,20-dihydro 19,20-Dehydroprostaglandin E2 has been extensively studied for its various biological and physiological effects. It has been used in scientific research to investigate the role of 19,20-Dehydroprostaglandin E2 in inflammation, pain, fever, and cancer. It has also been used to study the effects of 19,20-Dehydroprostaglandin E2 on the immune system, cardiovascular system, and reproductive system.

作用機序

19,20-dihydro 19,20-Dehydroprostaglandin E2 exerts its biological effects by binding to and activating the 19,20-Dehydroprostaglandin E2 receptor. The 19,20-Dehydroprostaglandin E2 receptor is a G protein-coupled receptor that is expressed on various cell types. Activation of the 19,20-Dehydroprostaglandin E2 receptor leads to the activation of intracellular signaling pathways that regulate cellular functions such as gene expression, protein synthesis, and ion channel activity.
Biochemical and Physiological Effects
19,20-dihydro 19,20-Dehydroprostaglandin E2 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has analgesic effects by inhibiting the production of prostaglandin E2 in the spinal cord. Additionally, 19,20-dihydro 19,20-Dehydroprostaglandin E2 has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

実験室実験の利点と制限

19,20-dihydro 19,20-Dehydroprostaglandin E2 has several advantages for lab experiments. It is a stable and soluble molecule that can be easily synthesized and stored. It can be used in various in vitro and in vivo experiments to study the biological and physiological effects of 19,20-Dehydroprostaglandin E2. However, one limitation of using 19,20-dihydro 19,20-Dehydroprostaglandin E2 is that it may not fully mimic the effects of endogenous 19,20-Dehydroprostaglandin E2 in vivo. Additionally, the effects of 19,20-dihydro 19,20-Dehydroprostaglandin E2 may vary depending on the cell type and experimental conditions.

将来の方向性

There are several future directions for the study of 19,20-dihydro 19,20-Dehydroprostaglandin E2. One direction is to investigate its role in the regulation of immune responses and autoimmune diseases. Another direction is to study its effects on the cardiovascular system and its potential as a therapeutic agent for cardiovascular diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-tumor effects of 19,20-dihydro 19,20-Dehydroprostaglandin E2 and its potential as a cancer therapy.
Conclusion
In conclusion, 19,20-dihydro 19,20-Dehydroprostaglandin E2 is an important molecule in the field of scientific research due to its various biological and physiological effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 19,20-dihydro 19,20-Dehydroprostaglandin E2 may lead to the development of new therapies for various diseases and conditions.

合成法

19,20-dihydro 19,20-Dehydroprostaglandin E2 can be synthesized from 19,20-Dehydroprostaglandin E2 by using chemical modifications. The synthesis method involves the reduction of the C-19 and C-20 double bonds of 19,20-Dehydroprostaglandin E2 to form the corresponding dihydro derivative. The reduction reaction can be carried out using various reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas in the presence of a catalyst.

特性

CAS番号

111219-93-3

製品名

19,20-Dehydroprostaglandin E2

分子式

C7H8N2O2

分子量

350.4 g/mol

IUPAC名

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h2,4,7,12-13,15-17,19,21,23H,1,3,5-6,8-11,14H2,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1

InChIキー

DIRVEFSXGQYPLZ-ARSRFYASSA-N

異性体SMILES

C=CCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

SMILES

C=CCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

正規SMILES

C=CCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

同義語

19,20-dehydroprostaglandin E2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。